molecular formula C16H20N4O3S B254590 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B254590
M. Wt: 348.4 g/mol
InChI Key: GQXYLQMTZOAWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a chemical compound that belongs to the family of thienopyrimidine derivatives. This compound has been synthesized and extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves the inhibition of various biological pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response. It also inhibits the activation of the MAPK pathway, which is involved in cell growth and differentiation. Additionally, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide vary depending on the biological pathway that is being inhibited. This compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. It also has anti-tumor and anti-viral effects, which can be beneficial in the treatment of various cancers and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its specificity for certain biological pathways. This compound can be used as a tool compound to study the effects of inhibiting specific pathways. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in lab experiments.

Future Directions

There are many future directions for the study of 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide. One potential direction is the study of its potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. Another potential direction is the study of its potential toxicity and side effects, in order to determine safe dosages and potential drug interactions. Additionally, further studies can be conducted to optimize the synthesis method of this compound, in order to yield higher purity and higher yield of the final product.
In conclusion, 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the final product. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool compound in the study of various biological pathways. Further studies can be conducted to optimize its potential applications and to determine safe dosages and potential drug interactions.

Synthesis Methods

The synthesis of 3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with cyclohexyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been used as a tool compound in the study of various biological pathways, including the NF-κB pathway, the MAPK pathway, and the JAK/STAT pathway. This compound has also been used in the study of various diseases, including cancer, autoimmune diseases, and viral infections.

properties

Product Name

3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,22)(H,19,21)

InChI Key

GQXYLQMTZOAWDW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Origin of Product

United States

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